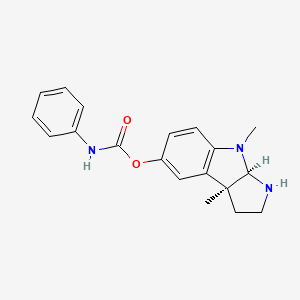
N1-Norposiphen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Norposiphen is a metabolite of Posiphen, a compound primarily investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease. Posiphen and its metabolites, including this compound, have shown promise in reducing amyloid precursor protein levels, which are implicated in the pathogenesis of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Norposiphen involves the metabolic conversion of Posiphen. Posiphen is synthesized through a series of chemical reactions, including the formation of a carbamate group and subsequent modifications to achieve the desired molecular structure . The specific synthetic routes and reaction conditions for this compound are detailed in various research studies, highlighting the importance of achieving high chemical and optical purity .
Industrial Production Methods
Industrial production of this compound is closely linked to the production of Posiphen. The process involves large-scale synthesis of Posiphen followed by its metabolic conversion to this compound. This approach ensures the availability of this compound for further research and potential therapeutic applications .
化学反应分析
Types of Reactions
N1-Norposiphen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability, reactivity, and potential interactions with other molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed to determine the compound’s efficacy and potential therapeutic benefits .
科学研究应用
N1-Norposiphen is a primary metabolite of Posiphen, an experimental drug being studied for its potential in treating neurodegenerative conditions like Alzheimer's disease . Research suggests this compound itself has biological activity and may contribute to the effects observed with Posiphen .
Pharmacokinetics and Metabolism: Posiphen breaks down into three major metabolites: this compound, N8-norPosiphen, and N1, N8-bisnorPosiphen . A comprehensive analysis of Posiphen's pharmacokinetics (PK) across different species reveals that this compound is a key metabolite to consider when studying Posiphen's effects . Concentrations of Posiphen and its metabolites, including this compound, can be measured in plasma, brain, and cerebrospinal fluid (CSF) using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) .
Potential Therapeutic Applications
While Posiphen has shown promise in reducing levels of amyloid precursor protein (APP) and Aβ, as well as improving outcomes in rodent stroke models and augmenting neurogenesis post-stroke, its metabolites, including this compound, also possess biological activities that contribute to its therapeutic potential .
- Inhibition of APP and α-synuclein: this compound, along with other Posiphen metabolites, can inhibit the generation of APP and α-synuclein in neuronal cultures .
- Neurodegenerative Conditions: Posiphen exhibits neuroprotective properties by targeting multiple neurotoxic proteins involved in axonal transport, synaptic transmission, neuroinflammation, and cell death . Its effects make it a potential candidate for treating neurodegenerative conditions, including Alzheimer’s and Parkinson’s diseases .
Safety Considerations
While Posiphen and N8-norPosiphen have shown minimal acetylcholinesterase inhibitory (AChEI) activity, this compound exhibits both TINAP and AChEI activities, potentially leading to side effects like nausea and vomiting at higher doses .
Acetylcholinesterase Inhibition
this compound and N1,N8-bisnorPosiphen both possess modest AChE inhibitory action . this compound and N1,N8-bisnorPosiphen metabolites demonstrated AChE activity of possible clinical relevance that can be compared to both (−)-phenserine and donepezil .
Clinical Trial Observations:
Phase 1 studies of Posiphen have shown that common side effects include dizziness, nausea, and vomiting, which increase with dose . However, adverse effects did not significantly increase at doses of up to 60 mg four times a day for 10 days, at which point Posiphen reached brain concentrations sufficient to inhibit APP production .
作用机制
N1-Norposiphen exerts its effects by inhibiting the translation of amyloid precursor protein mRNA. This inhibition reduces the production of amyloid precursor protein and its fragments, which are implicated in the development of Alzheimer’s disease . The compound interacts with the 5′-untranslated region of amyloid precursor protein mRNA, preventing ribosomal access and blocking protein synthesis .
相似化合物的比较
N1-Norposiphen is compared with other similar compounds, such as Posiphen and its other metabolites (N8-Norposiphen and N1, N8-Bisnorposiphen). While all these compounds share a common origin and mechanism of action, this compound is unique in its specific metabolic profile and potential therapeutic benefits . The comparison highlights the distinct properties and advantages of this compound in various research and therapeutic contexts .
属性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
[(3aR,8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate |
InChI |
InChI=1S/C19H21N3O2/c1-19-10-11-20-17(19)22(2)16-9-8-14(12-15(16)19)24-18(23)21-13-6-4-3-5-7-13/h3-9,12,17,20H,10-11H2,1-2H3,(H,21,23)/t17-,19+/m1/s1 |
InChI 键 |
ITTCFQIHBIBVEN-MJGOQNOKSA-N |
手性 SMILES |
C[C@@]12CCN[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C |
规范 SMILES |
CC12CCNC1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















